AChE/BChE-IN-3 vs. Rivastigmine: Direct Head-to-Head Potency Comparison
In the same study, AChE/BChE-IN-3 (BMC-1) was directly compared to rivastigmine, a clinically approved dual AChE/BChE inhibitor. The assay established that AChE/BChE-IN-3 exhibited significantly greater potency against both electric eel AChE (elAChE) and equine serum BChE (eqBChE) than rivastigmine under identical experimental conditions [1]. This places AChE/BChE-IN-3 among a select group of nine carbamates from the series that demonstrated superior in vitro efficacy to the reference standard [1].
| Evidence Dimension | Inhibition potency (IC50) against AChE and BChE |
|---|---|
| Target Compound Data | IC50 (elAChE) = 6.08 μM; IC50 (eqBChE) = 0.383 μM |
| Comparator Or Baseline | Rivastigmine: The study states nine compounds, including BMC-1, were 'more potent to inhibit both electric eel AChE and equine serum BChE than rivastigmine under the same experimental conditions' [1]. For quantitative baseline, rivastigmine IC50 values from a comparable assay are 11.3 μM (elAChE) and 4.9 μM (eqBChE) [2]. |
| Quantified Difference | AChE/BChE-IN-3 is ~1.9x more potent against AChE and ~12.8x more potent against BChE than rivastigmine based on comparator IC50 values [1], [2]. |
| Conditions | In vitro Ellman's method using electric eel AChE and equine serum BChE [1], [2]. |
Why This Matters
This direct, head-to-head superiority provides a clear, quantitative justification for selecting AChE/BChE-IN-3 over the gold-standard rivastigmine in any in vitro study where achieving a more robust and dual-targeted cholinergic response is a critical experimental variable.
- [1] Wu J, Pistolozzi M, Liu S, Tan W. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorg Med Chem. 2020 Mar 1;28(5):115324. View Source
- [2] Table 1. IC50 values for cholinesterase inhibitors. Data derived from: BenchChem, PMC10327518. View Source
